Bis(4-methoxyphenyl)borinic acid
Description
Bis(4-methoxyphenyl)borinic acid is an organoboron compound characterized by two 4-methoxyphenyl groups bonded to a central boron atom. Structurally, it belongs to the class of borinic acids (R$1$R$2$B(OH)), which are distinct from boronic acids (RB(OH)$_2$) due to their lower oxidation state and increased electrophilicity. The 4-methoxy substituents on the aromatic rings enhance the compound’s electron-donating properties, influencing its reactivity and binding affinity toward diols and other substrates.
Properties
CAS No. |
73774-45-5 |
|---|---|
Molecular Formula |
C14H15BO3 |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)borinic acid |
InChI |
InChI=1S/C14H15BO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 |
InChI Key |
ZNGBSXNRDFTNEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)borinic acid typically involves the reaction of 4-methoxyphenylboronic acid with suitable reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxyphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it to boranes or other reduced boron species.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the reagents used.
Scientific Research Applications
Chemistry: Bis(4-methoxyphenyl)borinic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It serves as a reagent in the preparation of complex organic molecules.
Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron-related biochemical pathways . Its unique properties make it valuable in medicinal chemistry for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its role in facilitating efficient chemical reactions makes it a crucial component in various manufacturing processes .
Mechanism of Action
The mechanism by which bis(4-methoxyphenyl)borinic acid exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations . This interaction is crucial in catalytic processes, where the compound acts as a catalyst or a reagent to drive reactions forward.
Comparison with Similar Compounds
Reactivity Toward Hydrogen Peroxide
Borinic acids exhibit significantly faster oxidation kinetics with hydrogen peroxide (H$2$O$2$) compared to boronic acids. For example:
- Phenylborinic acid oxidizes completely to phenol and phenylboronic acid in 2 minutes under physiological conditions (pH 7.4).
- Phenylboronic acid requires 2 hours for full conversion under identical conditions .
This accelerated reactivity is attributed to the higher electrophilicity of borinic acids, which facilitates nucleophilic attack by H$2$O$2$. Bis(4-methoxyphenyl)borinic acid is expected to follow this trend, with its para-methoxy groups further modulating reactivity through electron-donating effects.
Table 1: Oxidation Kinetics of Borinic vs. Boronic Acids
| Compound | Time for Full Oxidation (pH 7.4) | Key Reference |
|---|---|---|
| Phenylborinic acid | 2 minutes | |
| Phenylboronic acid | 2 hours |
Binding Affinity for Diols
Borinic acids demonstrate superior diol-binding capabilities compared to boronic acids. For instance:
- Diphenylborinic acid binds catechol with an association constant ($Ka$) of 2.5 × 10$^3$ M$^{-1}$ , nearly an order of magnitude higher than diphenylboronic acid ($Ka$ = 3.0 × 10$^2$ M$^{-1}$ ) .
- The enhanced affinity is hypothesized to arise from reduced steric hindrance and optimized Lewis acid-base interactions in borinic acids .
This compound, with its electron-rich aromatic rings, may exhibit even stronger binding to diol-containing biomolecules, making it a promising candidate for glucose sensing or glycoprotein recognition.
Q & A
Q. Advanced
- Probe Design : Couple the borinic acid to a fluorophore (e.g., coumarin) via a linker. Oxidation releases the fluorescent moiety (Scheme 1B in ).
- Cellular Validation : Use confocal microscopy to monitor H₂O₂ in live cells.
- Kinetic Tuning : Adjust substituents (e.g., electron-withdrawing groups) to modulate reaction rates.
What methods assess the stability of this compound under ambient and catalytic conditions?
Q. Basic
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- NMR Stability Assays : Monitor structural integrity in deuterated solvents over time.
- Catalytic Screening : Test recyclability in reactions like hydrosilylation (e.g., carbonyl substrates) .
What strategies enhance the stability of borinic acids in protic or oxidizing environments?
Q. Advanced
- Electron-Withdrawing Substituents : Fluorinated aryl groups (e.g., C₆F₅) improve air and moisture stability .
- Encapsulation : Use mesoporous silica or polymers to shield the boron center.
- Additive Stabilizers : Triethylamine or ionic liquids mitigate hydrolysis.
Which analytical techniques are critical for characterizing this compound and its derivatives?
Q. Basic
| Technique | Application |
|---|---|
| ¹H/¹¹B NMR | Confirms boron coordination and purity |
| Mass Spectrometry | Verifies molecular weight |
| HPLC | Quantifies reaction byproducts |
How can in situ spectroscopic methods be applied to study reaction mechanisms involving this compound?
Q. Advanced
- Operando NMR : Tracks intermediate formation in real time.
- IR Spectroscopy : Identifies B–O or B–C bond vibrations during catalysis.
- X-ray Absorption Spectroscopy (XAS) : Probes boron’s electronic state in catalytic cycles.
What catalytic applications exploit the Lewis acidity of this compound?
Q. Basic
- Hydrosilylation : Converts carbonyls to alcohols under mild conditions (TOF > 500 h⁻¹) .
- Epoxide Ring-Opening : Mediates stereoselective synthesis of diols.
What mechanistic insights explain the superior catalytic activity of borinic acids over traditional Lewis acids?
Q. Advanced
- Electrophilicity : The boron center’s low LUMO energy facilitates substrate activation.
- Steric Effects : Bulky 4-methoxyphenyl groups prevent deactivation via dimerization.
- Hydrogen Bonding : Methoxy groups stabilize transition states in asymmetric catalysis .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers under nitrogen at −20°C .
How can hazards be mitigated during large-scale synthesis or catalytic applications?
Q. Advanced
- Process Intensification : Microreactors reduce exposure risks.
- Waste Treatment : Neutralize boron residues with aqueous NaOH.
- Inert Atmospheres : Schlenk lines or gloveboxes prevent pyrophoric reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
